Cas no 66441-11-0 (ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate)
![ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate structure](https://it.kuujia.com/scimg/cas/66441-11-0x500.png)
66441-11-0 structure
Nome del prodotto:ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
Numero CAS:66441-11-0
MF:C18H16ClNO4S
MW:377.84194278717
MDL:MFCD01574791
CID:964027
PubChem ID:56716
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate
- Ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoat e
- (+-)-Ethyl 2-(3-(tert-butylamino)-2-hydroxypropoxy)-5-(2-thiophenecarboxamido)benzoate
- AC1L23QK
- ethyl 2-(4-(6-chlorobenzothiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-(4-(6-chlorobenzthiazol-2-yloxy)-phenoxy)-propionate
- ethyl 2-{p-[(6-chloro-2-benzothiazolyl)oxy]phenoxy}propionate
- ethyl 2-< 3-< (1,1-dimethylethyl)amino> -2-hydroxypropoxy> -5-< (2-thienylcarbonyl)amino> benzoa
- L004000
- Tienoxololum
- UNII-44MR81YQ9R
- SCHEMBL161685
- Fenthiaprop-ethyl
- Ethyl 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)propanoate
- ethyl 2-(4-((6-chlorobenzo[d]thiazol-2-yl)oxy)phenoxy)propanoate
- Propanoic acid, 2-(4-((6-chloro-2-benzothiazolyl)oxy)phenoxy)-, ethyl ester
- ethyl 2-{4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy}propanoate
- BRN 1166635
- 66441-11-0
- Oprea1_098320
- Joker
- 93921-16-5
- ethyl 2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate
- Ethyl 2-(4-((6-chlorobenzothiazol-2-yl)oxy)phenoxy)propionate
- FENTHIAPROP-ETHYL, (+/-)-
- HOE 35 609
- Fenthiaprop-ethyl [ISO]
- NS00053073
- HOE-35609
- Q27286566
- UNII-PI0B96FNCB
- AKOS040751792
- ETHYL 2-(4-(6-CHLORO-2-BENZOTHIAZOLYLOXY)PHENOXY)PROPIONATE
- PI0B96FNCB
- DTXSID40917062
- Taifun
- EINECS 266-361-3
- Oprea1_046833
- HVCNNTAUBZIYCG-UHFFFAOYSA-N
-
- MDL: MFCD01574791
- Inchi: InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
- Chiave InChI: HVCNNTAUBZIYCG-UHFFFAOYSA-N
- Sorrisi: CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl
Proprietà calcolate
- Massa esatta: 377.04898
- Massa monoisotopica: 377.0488569g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 25
- Conta legami ruotabili: 7
- Complessità: 447
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.7
- Superficie polare topologica: 85.9Ų
Proprietà sperimentali
- Densità: 1.1812 (rough estimate)
- Indice di rifrazione: 1.6100 (estimate)
- PSA: 57.65
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2024-05-25 | |
eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-27 | |
eNovation Chemicals LLC | D642362-1g |
fenthiaprop-ethyl |
66441-11-0 | 95% | 1g |
$995 | 2025-02-20 |
ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate Letteratura correlata
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
66441-11-0 (ethyl 2-[4-[(6-chlorobenzothiazol-2-yl)oxy]phenoxy]propionate) Prodotti correlati
- 1240570-47-1(1-(3,4-Difluorobenzoyl)-2-methylpiperazine)
- 1804748-18-2(4-Methoxy-6-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1017120-29-4(1-3-(propan-2-yloxy)propylpiperazine)
- 1282752-36-6(4-bromo-1-hexyl-1H-pyrazol-3-amine)
- 1178127-28-0(N-{1-(2,2,2-trifluoroethyl)pyrrolidin-3-ylmethyl}prop-2-enamide)
- 2172018-49-2(prop-2-yn-1-yl 5-amino-1-methyl-1H-pyrazole-3-carboxylate)
- 1334373-40-8(3-2-(2-methyl-1H-imidazol-1-yl)ethyl-1-3-(trifluoromethyl)phenylurea)
- 2639392-63-3(rac-tert-butyl (2R,5S)-5-(pyridin-3-yl)pyrrolidine-2-carboxylate)
- 182422-50-0(5-Hexenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-)
- 1269527-67-4(5-(2,4-Dichlorobenzyl)oxy-1,3,4-thiadiazol-2-amine)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
